molecular formula C8H8Br2 B1600173 2-Bromo-1-(bromomethyl)-3-methylbenzene CAS No. 66790-58-7

2-Bromo-1-(bromomethyl)-3-methylbenzene

Cat. No. B1600173
CAS RN: 66790-58-7
M. Wt: 263.96 g/mol
InChI Key: OAMPZQBTXRQKCX-UHFFFAOYSA-N
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Description

“2-Bromo-1-(bromomethyl)-3-methylbenzene” is a brominated derivative of benzene. It has a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. It has two bromine atoms attached to it, one directly on the benzene ring and the other on a methyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromine atom and a bromomethyl group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

Brominated organic compounds like this one often participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the benzene ring. Bromine atoms are quite electronegative, which could result in interesting chemical properties .

Scientific Research Applications

1. Synthesis of Sulfur-Functionalized Quinones

2-Bromo-1-(bromomethyl)-3-methylbenzene has been utilized in the synthesis of sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of related dimethoxy-dimethylbenzene compounds, leading to the production of novel sulfur-functionalized benzoquinones (Aitken et al., 2016).

2. Thermochemical Properties Analysis

Research on halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-1-(bromomethyl)-3-methylbenzene, focused on their vapor pressures, vaporization, fusion, and sublimation enthalpies. This study contributes to understanding the thermochemical properties of such compounds (Verevkin et al., 2015).

3. Crystal Structure Analysis

The crystal structures of several bromo- and bromomethyl-substituted benzenes, including structures similar to 2-Bromo-1-(bromomethyl)-3-methylbenzene, have been analyzed. This research provides insights into the molecular interactions and structural configurations of such compounds (Jones et al., 2012).

Safety And Hazards

Brominated organic compounds can be hazardous and should be handled with care. They can be harmful if swallowed or if they come into contact with the skin .

Future Directions

The future research directions for this compound could involve exploring its reactivity with various nucleophiles and bases, or investigating its potential uses in organic synthesis .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPZQBTXRQKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448935
Record name 2-bromo-3-methylbenzylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-3-methylbenzene

CAS RN

66790-58-7
Record name 2-bromo-3-methylbenzylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(bromomethyl)-3-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A procedure similar to that described in Bull. Chem. Soc. Japan, 59, 3285–3286 (1986), fully incorporated herein by reference, was used. In a two liter round bottom flask equipped with an overhead stirrer and heating mantle was placed 2-bromo-meta-xylene (60.08 g, 0.325 mol) and carbon tetrachloride (650 ml). To this were added N-bromosuccinimide (57.78 g, 0.325 mol) and an additional 550 ml carbon tetrachloride. After stirring fifteen minutes benzoyl peroxide (0.72 g, 2.9 mmol, 0.9 mole %) was added, and the mixture was heated to reflux. After four hours the reaction was cooled, and the carbon tetrachloride was removed. The residue was taken up in 10% methylene chloride in n-hexane (600 ml) and filtered through silica (250 g). The filter cake was washed with an additional 400 ml of the in 10% methylene chloride in n-hexane. The filtrate was evaporated to give a clear liquid (74.22 g, 51% conversion by NMR). Vacuum distillation produced a fraction distilling at 72° C.–80° C. at 0.1 Torr as a water white liquid (40.62 g, 47% yield). NMR (CD2Cl2). 7.2 (m, 3H), 4.62 (s, 2H), 2.4 (s, 3H). Elemental analysis: C, 36.18%; H, 3.12%; Br, 61.14%; (theory: C, 36.40%; H, 3.06%; Br, 60.54%).
Quantity
60.08 g
Type
reactant
Reaction Step One
Quantity
57.78 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
catalyst
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
650 mL
Type
solvent
Reaction Step Five
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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